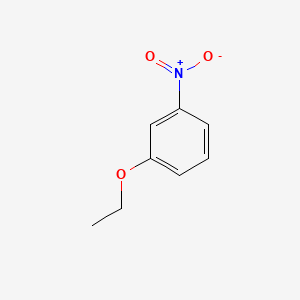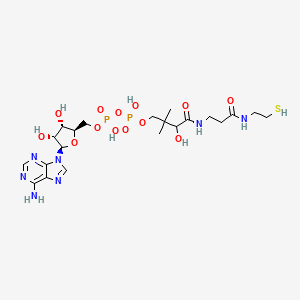![molecular formula C20H19F3N2O3 B1666370 2-[({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}carbonyl)amino]benzoic acid CAS No. 1152782-19-8](/img/structure/B1666370.png)
2-[({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}carbonyl)amino]benzoic acid
Descripción general
Descripción
This compound belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group . The chemical formula is C20H19F3N2O3 .
Molecular Structure Analysis
The molecular structure of this compound includes a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group . The average weight is 392.3717 and the monoisotopic weight is 392.134777099 .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, related compounds such as pinacol boronic esters have been used in various reactions . For example, catalytic protodeboronation of these esters has been reported, utilizing a radical approach .Physical And Chemical Properties Analysis
The compound has an average weight of 392.3717 and a monoisotopic weight of 392.134777099 . Its chemical formula is C20H19F3N2O3 .Aplicaciones Científicas De Investigación
-
Biomedicine
- Summary of the application : This compound could potentially be used in the field of biomedicine, particularly in nanomedicine delivery technology . Polysaccharides, which have wide sources, excellent biocompatibility, and non-toxicity, can be surface-modified or functionalized to have targeting ability .
- Methods of application : The main chain of polysaccharides contains multifunctional groups that can be surface-modified or functionalized . Amphiphilic polysaccharide micelles with good biocompatibility, degradability, high safety, easy structural modification, and special core-shell structure are regarded as ideal carriers for nanomedicines .
- Results or outcomes : The applications of amphiphilic polysaccharide micelles in the field of biomedicine are still under research .
-
Drug Discovery
- Summary of the application : AlphaFold 3, a new AI model developed by Google DeepMind and Isomorphic Labs, can predict the structure and interactions of all life’s molecules with unprecedented accuracy . This could potentially be applied to “2-[({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}carbonyl)amino]benzoic acid”.
- Methods of application : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
- Results or outcomes : For the interactions of proteins with other molecule types, AlphaFold 3 sees at least a 50% improvement compared with existing prediction methods .
-
Nanotechnology
- Summary of the application : This compound could potentially be used in the field of nanotechnology, particularly in the development of nanoscale devices or systems .
- Methods of application : The compound could be used as a building block in the design and synthesis of nanoscale devices or systems .
- Results or outcomes : The specific outcomes would depend on the nature of the device or system being developed .
-
Quantum Physics
- Summary of the application : The compound could potentially be used in quantum physics research, particularly in computational studies .
- Methods of application : The compound could be studied using a new method called wavefunction matching, which is enabling theoretical calculations that were previously not possible .
- Results or outcomes : The specific outcomes would depend on the nature of the quantum physics research being conducted .
-
Pharmaceutical Research
- Summary of the application : This compound could potentially be used in pharmaceutical research, particularly in the development of new drugs .
- Methods of application : The compound could be used as a building block in the design and synthesis of new drugs . The specific methods of application would depend on the nature of the drug being developed .
- Results or outcomes : The specific outcomes would depend on the nature of the pharmaceutical research being conducted .
-
Chemical Research
- Summary of the application : This compound could potentially be used in chemical research, particularly in the development of new chemical reactions .
- Methods of application : The compound could be used as a reagent in the development of new chemical reactions . The specific methods of application would depend on the nature of the chemical research being conducted .
- Results or outcomes : The specific outcomes would depend on the nature of the chemical research being conducted .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[4-[2-(trifluoromethyl)phenyl]piperidine-1-carbonyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O3/c21-20(22,23)16-7-3-1-5-14(16)13-9-11-25(12-10-13)19(28)24-17-8-4-2-6-15(17)18(26)27/h1-8,13H,9-12H2,(H,24,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAQCLPMSVEOQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2C(F)(F)F)C(=O)NC3=CC=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}carbonyl)amino]benzoic acid | |
CAS RN |
1152782-19-8 | |
| Record name | 1152782-19-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B1666298.png)


![1,3,6-Trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B1666302.png)



![(1S,3S,4S,5S)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B1666308.png)
